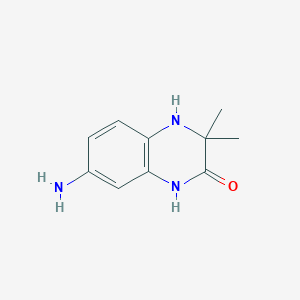
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, also known as ADQX, is a potent non-NMDA (N-methyl-D-aspartate) antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders. ADQX is a synthetic compound that belongs to the quinoxaline family of compounds. It has a molecular weight of 201.25 g/mol and a chemical formula of C10H12N2O.
Mechanism Of Action
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one works by blocking the activity of non-NMDA glutamate receptors, which are responsible for the majority of fast synaptic transmission in the brain. By blocking these receptors, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one can reduce the excitotoxicity that occurs when there is excessive glutamate activity in the brain. This can help to prevent neuronal damage and cell death, which is important in the treatment of neurological disorders.
Biochemical And Physiological Effects
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can help to prevent excitotoxicity. It has also been shown to increase the levels of GABA (gamma-aminobutyric acid), which is an inhibitory neurotransmitter that helps to reduce neuronal activity in the brain. Additionally, 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has a number of advantages for use in lab experiments. It is a potent non-NMDA antagonist that can be used to study the role of glutamate receptors in various neurological disorders. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. For example, it has a relatively short half-life in the body, which means that it may need to be administered frequently in order to maintain therapeutic levels. Additionally, it has been shown to have some toxic effects on certain types of cells, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for research on 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one. One area of interest is the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one as a neuroprotective agent in the treatment of stroke and other neurological disorders. Another area of interest is the development of more potent and selective non-NMDA antagonists that can be used to study the role of glutamate receptors in the brain. Additionally, there is ongoing research into the potential use of 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Scientific Research Applications
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Alzheimer's disease. It has been shown to be a potent non-NMDA antagonist, which means that it can block the activity of glutamate receptors in the brain. Glutamate is an important neurotransmitter that plays a key role in learning and memory. However, excessive glutamate activity can lead to neuronal damage and cell death, which is why 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one has been studied as a potential neuroprotective agent.
properties
IUPAC Name |
7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAFACFCKALSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

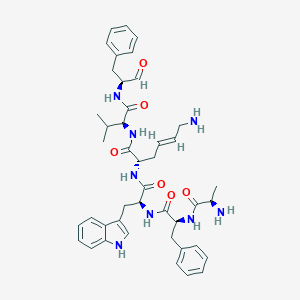
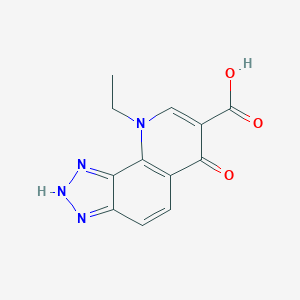
![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)
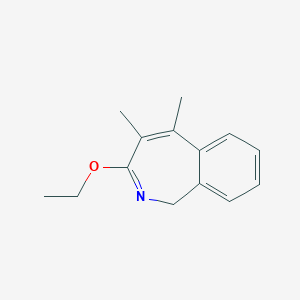
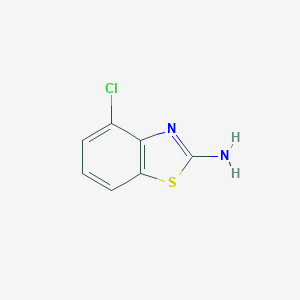
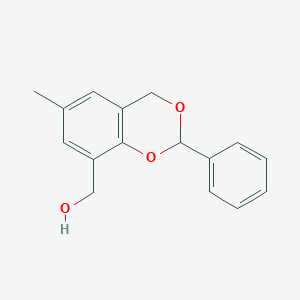
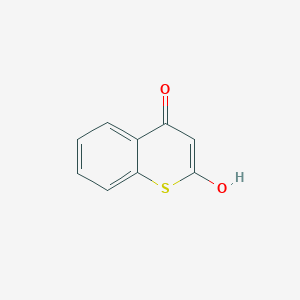
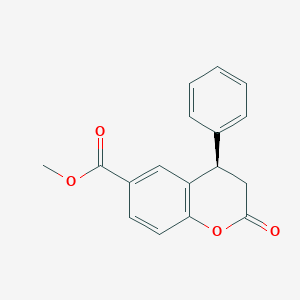
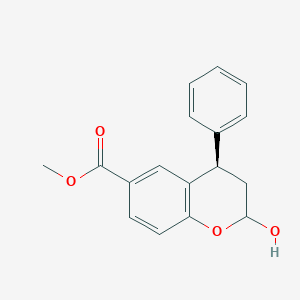


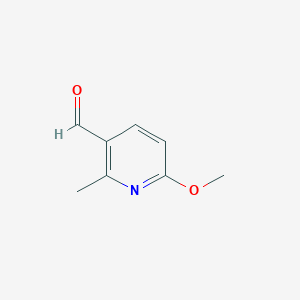
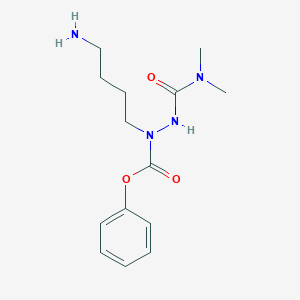
![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)